N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a benzodioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a benzyl group and a carbamoyl group. The benzodioxole moiety is then introduced through a coupling reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(5-BENZYL-3-CARBAMOYL-4-METHYL-THIOPHEN-2-YL)-SUCCINAMIC ACID
- N-(5-BENZYL-3-CARBAMOYL-4-METHYL-THIOPHEN-2-YL)-PHTHALAMIC ACID
Uniqueness
N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a thiophene ring with a benzodioxole moiety and a carboxamide group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c21-18(23)15-10-14(8-12-4-2-1-3-5-12)27-20(15)22-19(24)13-6-7-16-17(9-13)26-11-25-16/h1-7,9-10H,8,11H2,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVQPQOOYFADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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